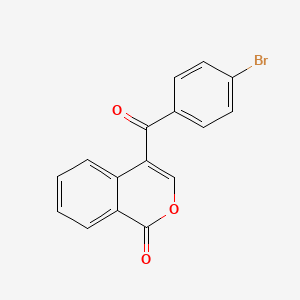
4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives It is characterized by the presence of a bromobenzoyl group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one typically involves the acylation of a benzopyran derivative with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzopyran ring can be oxidized to form quinone derivatives.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzopyran derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinone derivatives of the benzopyran ring.
Reduction Reactions: Products include alcohol derivatives of the benzoyl moiety.
Scientific Research Applications
4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromobenzoyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The benzopyran ring can also interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: A precursor used in the synthesis of 4-(4-Bromobenzoyl)-1H-2-benzopyran-1-one.
4-Bromobenzoic acid: Another brominated benzoyl compound with different reactivity and applications.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl group but different overall structure and pharmacological properties.
Uniqueness
This compound is unique due to its combination of the bromobenzoyl group and the benzopyran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62257-99-2 |
|---|---|
Molecular Formula |
C16H9BrO3 |
Molecular Weight |
329.14 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)isochromen-1-one |
InChI |
InChI=1S/C16H9BrO3/c17-11-7-5-10(6-8-11)15(18)14-9-20-16(19)13-4-2-1-3-12(13)14/h1-9H |
InChI Key |
BMURBGDXZUZBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC2=O)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















